molecular formula C11H9N5 B2533497 7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 103906-34-9

7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B2533497
CAS RN: 103906-34-9
M. Wt: 211.228
InChI Key: YCKDOGJBRBLDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their valuable biological properties . Some of them have shown potential anti-tumor activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .

Scientific Research Applications

Microwave-Mediated Synthesis

The compound is used in the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles . This method demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

Biological Activities

The [1,2,4]triazolo[1,5-a]pyrimidines, including “7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine”, have been found to exhibit numerous biological activities. They are used in the treatment of various disorders such as dyslipidemia, coronary heart disease, and diabetes .

Antitumor Activity

Polycyclic systems containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety, including “7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine”, have been reported to exhibit antitumor activities .

Alzheimer’s Disease Treatment

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine moiety are used in the treatment of Alzheimer’s disease .

Insomnia Treatment

These compounds are also used in the treatment of insomnia .

Antiproliferative Activities

In vitro antiproliferative activities of compounds related to “7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” have been reported against three human cancer cells .

Use in Coordination Compounds

The [1,2,4]triazolo[1,5-a]pyrimidines are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .

Use in Agriculture

The [1,2,4]triazolo[1,5-a]pyrimidines have received great attention in agriculture due to their remarkable biological activities in a variety of domains, such as herbicidal and antifungal .

Future Directions

The compound “7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” and its derivatives could be further explored for their potential anti-tumor activities . They might be valuable hit compounds for the development of anticancer agents .

properties

IUPAC Name

7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-10-14-11-13-7-6-9(16(11)15-10)8-4-2-1-3-5-8/h1-7H,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKDOGJBRBLDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

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